2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl thiophene-2-carboxylate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-THIOPHENECARBOXYLATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzisothiazole moiety, which is known for its biological activity, and a thiophene carboxylate group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the benzisothiazole intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkyl groups replace existing atoms or groups in the molecule[][2].
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule[2][2].
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to inhibit certain enzymes, disrupting cellular processes in microorganisms. This inhibition can lead to the compound’s antimicrobial effects. Additionally, the thiophene carboxylate group may interact with cellular membranes, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-One: Known for its antimicrobial properties.
2-Methyl-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide: Used in various industrial applications.
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE: A related compound with similar structural features.
Uniqueness
What sets 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-THIOPHENECARBOXYLATE apart is its combination of the benzisothiazole and thiophene carboxylate groups, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H16N2O4S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O4S2/c23-20(17-10-6-14-27-17)26-13-12-22(15-7-2-1-3-8-15)19-16-9-4-5-11-18(16)28(24,25)21-19/h1-11,14H,12-13H2 |
InChI Key |
CLTMFRXVYBJGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC(=O)C2=CC=CS2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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